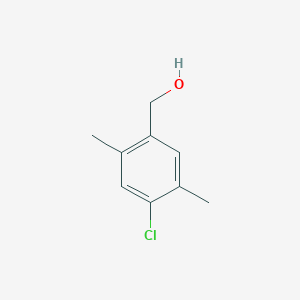

(E)-3-(2,3-Dimethoxy-phenyl)-prop-2-en-1-ol, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

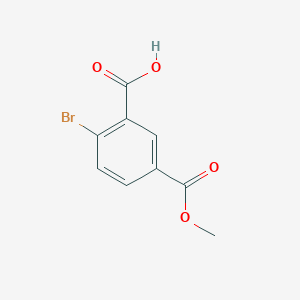

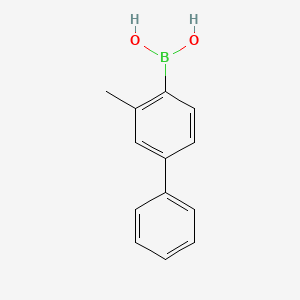

(E)-3-(2,3-Dimethoxy-phenyl)-prop-2-en-1-ol, 95% (hereafter referred to as DMPP) is a synthetic compound with a wide range of applications in scientific research. DMPP is a colorless liquid with a pleasant odor and low toxicity. It is a versatile compound that can be used as a reagent in a variety of organic syntheses, as a catalyst in organic reactions, and as a substrate for biochemical studies. DMPP has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology.

科学研究应用

Antitumor Activity

This compound has been studied for its potential in cancer treatment . It’s been found to exert antitumor activity through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells . This selective killing of cancer cells while sparing healthy cells makes it a promising candidate for targeted cancer therapies.

Transcriptomic Analysis

Researchers have utilized this compound to perform transcriptomic analysis to understand its effect on gene expression related to oxidative stress and apoptosis . Such studies are crucial for identifying new targets for cancer therapy and understanding the molecular mechanisms underlying the compound’s antitumor effects.

Nonlinear Optical Material

The compound’s conformational, spectroscopic, and electrical properties have been explored, indicating its potential as a nonlinear optical material . This could have applications in the development of new-generation optical and molecular electronic devices.

Antinociceptive Effect

Studies have reported that derivatives of this compound exhibit an antinociceptive effect , which is the ability to block the detection of a painful or injurious stimulus by sensory neurons. This property could be harnessed for the development of new pain management medications.

Pharmacological Activities

The compound and its derivatives have a broad spectrum of pharmacological activities, including antimicrobial, antiulcer, and anti-inflammatory effects . This diversity in biological activity suggests its potential for developing a range of therapeutic agents.

Glutathione Metabolism

Research indicates that this compound can modulate gene expression involved in glutathione metabolism . This is significant because glutathione plays a key role in protecting cells from oxidative stress, and its metabolism is often altered in various diseases, including cancer.

Electrophilic and Nucleophilic Reactivity

The compound’s molecular electrostatic potential surface has been analyzed to identify reactive sites for electrophilic and nucleophilic attacks . This information is valuable for synthetic chemists who might use this compound as a building block for more complex molecules.

Gene Expression Modulation

The compound has been shown to alter global gene expression associated with multiple cellular responses . Understanding how it modulates gene expression can lead to insights into its mechanism of action and potential therapeutic uses.

作用机制

Target of Action

Related compounds have been shown to exhibit significant antimicrobial and cytotoxic activities , suggesting potential targets could be microbial cells or cancer cells.

Mode of Action

A related compound, 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (dmfp), has been shown to exert antinociceptive effects through the inhibition of capsaicin-induced neurogenic nociception . This suggests that 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol may interact with its targets in a similar manner, potentially inhibiting specific pain pathways.

Biochemical Pathways

, research on DMFP suggests that it may induce glutathione depletion through modulation of gene expression, particularly those involved in glutathione metabolism. This could potentially lead to increased oxidative stress and apoptosis in target cells.

Result of Action

The related compound dmfp has been shown to produce significant dose-dependent inhibition of capsaicin-induced neurogenic nociception , suggesting that 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol may have similar effects.

属性

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7,12H,8H2,1-2H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPHFJKKRKRHCI-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

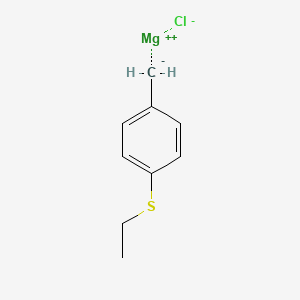

![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)